1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol It is known for its unique structure, which includes a cyclopropylcarbamoyl group attached to a cyclopentane ring
Preparation Methods
The synthesis of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclopentanone, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid include:
Cyclopropylcarboxylic acid: Lacks the cyclopentane ring, making it less complex.
Cyclopentanecarboxylic acid: Does not have the cyclopropylcarbamoyl group, resulting in different reactivity and applications.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the carboxylic acid functionality.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9(12-8-3-4-8)7-11(10(14)15)5-1-2-6-11/h8H,1-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGXRCJLUXOFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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